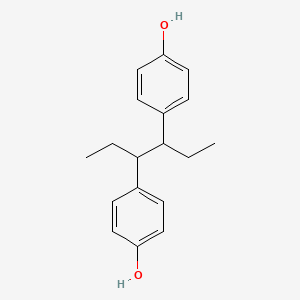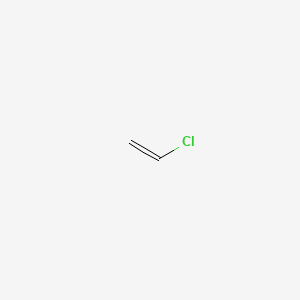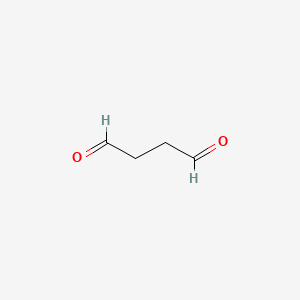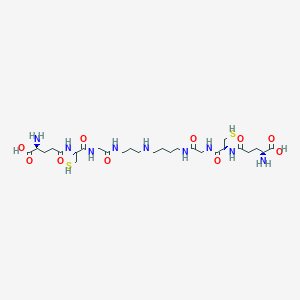
Bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trypanothione, also known as TSH, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Trypanothione is considered to be a practically insoluble (in water) and relatively neutral molecule. Trypanothione participates in a number of enzymatic reactions. In particular, trypanothione can be biosynthesized from spermidine. Trypanothione can also be converted into trypanothione disulfide.
Trypanothione is a glutathione derivative. It derives from a spermidine. It is a conjugate base of a trypanothione(1+).
Aplicaciones Científicas De Investigación
Cross-Linking in Epidermal Cell Envelopes
Bis(gamma-glutamyl)spermidine, a form of bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine, has been observed in proteolytic digests of human epidermal cell envelopes. It is particularly significant in the context of psoriasis, where abnormal levels of this compound and related cross-links are noted in the epidermal cell envelopes of affected individuals. This suggests its role in enzyme-generated protein cross-linking and stabilization in cell envelopes, with implications for understanding and potentially treating psoriatic conditions (Martinet, Beninati, Nigra, & Folk, 1990).
Substrate for Transglutaminases
Research indicates that polyamines like spermidine can be covalently incorporated into cellular proteins as gamma-glutamyl-polyamine derivatives. This process, mediated by transglutaminases, is significant in both cellular and extracellular contexts. It highlights the potential physiological significance of bis(gamma-glutamyl)spermidine in mammalian cells and body fluids, which may have broad implications for understanding cellular function and pathology (Folk et al., 1980).
Role in Keratinocyte Differentiation
In human foreskin keratinocytes, the selective oxidation of gamma-glutamylpolyamines like bis(gamma-glutamyl)spermidine plays a crucial role. This process, mediated by FAD-dependent polyamine oxidase, regulates the formation of bis(gamma-glutamyl)spermidine cross-links in keratinocyte differentiation. This finding enhances the understanding of epidermal stratum corneum production and offers insights into skin physiology (Lentini et al., 2007).
Trypanothione Synthesis in Trypanosoma cruzi
Bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine is a key component in the synthesis of trypanothione, a metabolite crucial for defense against chemical and oxidant stress in Trypanosoma cruzi. This research provides insights into the unique metabolic pathways of trypanosomatids, with potential implications for treating diseases like trypanosomiasis and leishmaniasis (Oza et al., 2002).
Synthesis and Study of Trypanosomatid Metabolites
The synthesis of bis(gamma-glutamyl-cysteinyl-glycinyl)spermidine, as part of the trypanosomatid metabolite trypanothione, has been achieved through a mild route. This advancement in synthesis techniques supports further research into the biological functions and potential therapeutic applications of these metabolites (Henderson et al., 1986).
Propiedades
Fórmula molecular |
C27H49N9O10S2 |
|---|---|
Peso molecular |
723.9 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[2-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O10S2/c28-16(26(43)44)4-6-20(37)35-18(14-47)24(41)33-12-22(39)31-10-2-1-8-30-9-3-11-32-23(40)13-34-25(42)19(15-48)36-21(38)7-5-17(29)27(45)46/h16-19,30,47-48H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
PHDOXVGRXXAYEB-VJANTYMQSA-N |
SMILES isomérico |
C(CCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
C(CCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








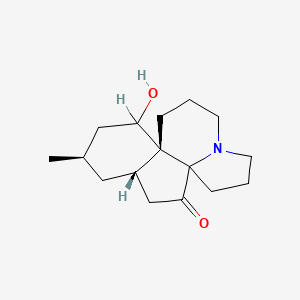
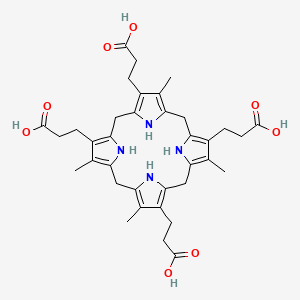

![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)
